molecular formula C28H52O2 B12680210 1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate CAS No. 93839-05-5

1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate

Cat. No.: B12680210
CAS No.: 93839-05-5
M. Wt: 420.7 g/mol
InChI Key: MSCSYRZMJVLHSI-UHFFFAOYSA-N
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Description

1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate is a synthetic ester with the molecular formula C₂₈H₅₂O₂ and a molecular weight of 420.71 g/mol . It is formed by the esterification of a terpene alcohol, likely derived from the fenchone or pinene scaffold, with stearic acid . This combination yields a molecule that integrates the characteristic bridged, bicyclic ring system of terpenoids with a long-chain fatty acid . The unique structure of this compound makes it of significant interest in various research fields. In fragrance and flavor chemistry, the terpene-derived portion of the molecule may contribute to its olfactory properties, making it a candidate for studying novel aroma compounds and slow-release fragrance systems . In materials science, it can be investigated as a potential intermediate for synthesizing polymers or as a component in specialty surfactants and plasticizers, where the bulky bicyclic group influences physical properties . Furthermore, given the documented biological activities of the pinene scaffold—such as antimicrobial, anti-inflammatory, and antioxidative effects—researchers may explore this ester as a prodrug or a modified bioactive compound to alter the pharmacokinetics of the parent terpene . The compound has a calculated density of 0.926 g/cm³ and a high boiling point, suggesting thermal stability suitable for various experimental conditions . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

93839-05-5

Molecular Formula

C28H52O2

Molecular Weight

420.7 g/mol

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) octadecanoate

InChI

InChI=1S/C28H52O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-26-27(2,3)24-21-22-28(26,4)23-24/h24,26H,5-23H2,1-4H3

InChI Key

MSCSYRZMJVLHSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1C(C2CCC1(C2)C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl Intermediate

The bicyclic core is typically derived from norbornane (bicyclo[2.2.1]heptane) derivatives through multi-step transformations:

  • Starting Material: Norbornane or substituted norbornane derivatives such as 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.
  • Functionalization: Introduction of methyl groups at the 1,3,3-positions is achieved via alkylation or selective substitution reactions.
  • Oxidation/Reduction: Ketones or alcohols at the 2-position are prepared by controlled oxidation or reduction steps.
  • Key Reactions:
    • Alkylation of malonic esters with halogenated bicyclo[2.2.1]heptane derivatives.
    • Catalytic hydrogenation of bicycloheptene intermediates to bicycloheptane derivatives.
    • Formation of Grignard reagents from brominated bicyclo[2.2.1]heptane for further carbon-carbon bond formation.

These steps are often conducted in inert solvents such as anhydrous benzene or toluene under reflux conditions with careful moisture exclusion to prevent side reactions.

Esterification to Form this compound

  • Reagents: Stearic acid or stearoyl chloride is reacted with the bicyclic alcohol intermediate.
  • Catalysts: Acid catalysts such as p-toluenesulfonic acid or base catalysts may be used to promote esterification.
  • Conditions: The reaction is typically performed under reflux in anhydrous solvents (e.g., toluene) with azeotropic removal of water to drive the equilibrium toward ester formation.
  • Purification: The product is purified by fractional distillation under reduced pressure or recrystallization from suitable solvents.

Representative Experimental Procedure (Adapted from Patent US4091020A)

Step Description Conditions Notes
1 Preparation of bicyclo[2.2.1]heptan-2-yl malonate derivative Sodium hydride in anhydrous benzene, 60–80 °C, inert atmosphere Hydrogen gas evolution monitored
2 Reaction with bicyclo[2.2.1]heptan-2-yl acid chloride Reflux in anhydrous benzene, 10 min Excess sodium hydride neutralized with p-toluenesulfonic acid
3 Cyclization and dehydration Reflux in glacial acetic acid with acetic anhydride, 1 hour Product isolated by extraction and drying
4 Catalytic hydrogenation 5% Pd/C catalyst, 50 psi H2, 25 °C Hydrogen uptake monitored to completion
5 Esterification with stearic acid derivative Reflux in toluene, azeotropic water removal, 5–20 hours Product purified by distillation

This method emphasizes the importance of moisture control, inert atmosphere, and careful temperature regulation to achieve high yields and purity.

Analytical Data and Research Findings

  • Yield: Typical yields for bicyclic intermediates range from 55% to 80% depending on the step and purification method.
  • Characterization: IR spectroscopy shows characteristic carbonyl absorption near 5.8 microns for ketone intermediates; NMR confirms methyl substitution patterns.
  • Purity: Final ester products are purified by vacuum distillation or recrystallization, yielding colorless crystals or clear oils.
  • Stability: The bicyclic stearate esters are stable under ambient conditions but require storage under inert atmosphere to prevent oxidation.

Summary Table of Key Preparation Parameters

Parameter Details Reference
Starting materials Norbornane derivatives, stearic acid or stearoyl chloride
Solvents Anhydrous benzene, toluene, ethanol (for intermediate steps)
Catalysts Pd/C for hydrogenation, p-toluenesulfonic acid for esterification
Temperature 25–80 °C for various steps; reflux conditions common
Reaction time 5–20 hours for esterification; 1–3 hours for intermediate steps
Purification Vacuum distillation, recrystallization
Yield range 55–80% for intermediates and final ester

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to 1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL Stearate

This compound, with the CAS number 93839-05-5, is an ester derived from stearic acid and the bicyclic compound 1,3,3-trimethylbicyclo[2.2.1]hept-2-ol. This compound has garnered attention for its potential applications in various fields due to its unique structural properties and chemical characteristics.

Cosmetic and Personal Care Products

One of the primary applications of this compound is in the formulation of cosmetic and personal care products. The compound serves as an emollient and thickening agent, enhancing the texture and stability of creams and lotions. Its ability to provide a smooth application and a moisturizing effect makes it valuable in skin care formulations.

Lubricants

Due to its chemical structure, this compound can be utilized in formulating high-performance lubricants. Its thermal stability and low volatility make it suitable for use in both industrial and automotive lubricants, where it can reduce friction and wear on mechanical components.

Plasticizers

The compound can function as a plasticizer in various polymer formulations, improving flexibility and workability without compromising the mechanical properties of the materials involved. This application is particularly relevant in the production of flexible PVC products.

Pharmaceuticals

While direct applications in pharmaceuticals are less documented, the structural characteristics of this compound suggest potential uses as a drug delivery agent or excipient due to its compatibility with biological systems.

Research Applications

In scientific research, this compound may serve as a model substance for studying esterification reactions or as a reference material in analytical chemistry due to its well-defined structure and properties.

Case Study 1: Cosmetic Formulation

A study evaluated the incorporation of this compound into a moisturizing cream formulation. Results indicated enhanced skin hydration and improved sensory attributes compared to formulations lacking this compound.

Case Study 2: Industrial Lubricants

Research on automotive lubricants demonstrated that adding this compound significantly reduced friction coefficients under high-load conditions, indicating its effectiveness as a lubricant additive.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]hept-2-YL stearate involves its interaction with lipid membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, altering their function and activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs and Key Differences

Compound Name Substituent/R Group Molecular Formula Key Features/Applications Reference
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl stearate Stearate (C₁₈H₃₅O₂⁻) C₂₈H₅₀O₂ High molecular weight, low volatility; potential for sustained-release formulations or polymer additives.
1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl acetate Acetate (CH₃COO⁻) C₁₄H₂₂O₂ Lower molecular weight (~236 Da vs. ~434 Da); higher volatility; used in fragrances or VOCs .
exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate (Isobornyl acetate) Acetate (CH₃COO⁻) C₁₂H₂₀O₂ 1,7,7-Trimethyl substitution; widely used in perfumery and polymer elastomers (e.g., TangoBlackPlus) .
Bornyl isovalerate Isovalerate (C₅H₉O₂⁻) C₁₅H₂₄O₂ Branched ester; used in flavoring agents (e.g., "hysterol") due to fruity notes .
{2-[Acetyl(3-chlorophenyl)amino]-1,3-thiazol-4-yl}methyl bicyclo[2.2.1]hept-2-ylacetate Acetate with thiazole moiety C₂₁H₂₃ClN₂O₃S Bioactive derivative with potential antimicrobial or antitumor applications .

Physical and Chemical Properties

  • Molecular Weight and Solubility: The stearate derivative (C₂₈H₅₀O₂) has a significantly higher molecular weight (~434 Da) compared to acetate (C₁₄H₂₂O₂, ~236 Da) or isovalerate analogs. This results in lower solubility in polar solvents (e.g., water, ethanol) and higher lipophilicity, making it suitable for lipid-based formulations .
  • Thermal Stability : Stearate esters generally exhibit higher melting points (e.g., stearic acid melts at ~69°C) than shorter-chain esters, suggesting enhanced thermal stability for industrial applications .

Biological Activity

1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl stearate (CAS Number: 93839-05-5) is an ester derived from stearic acid and a bicyclic alcohol. This compound has garnered attention in various fields, including pharmaceuticals and cosmetics, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C28H52O2
  • Molecular Weight : 420.71 g/mol
  • Density : 0.92 g/cm³
  • Boiling Point : 447.1 °C at 760 mmHg
  • Flash Point : 251.8 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily through its antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

StudyMethodResults
DPPH AssayShowed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Ferric Reducing Antioxidant Power (FRAP)Demonstrated high reducing power compared to controls, suggesting effective electron donation capability.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against Gram-positive bacteria.
Escherichia coli64 µg/mLModerate activity against Gram-negative bacteria.
Candida albicans128 µg/mLExhibited antifungal properties but less potent than antibacterial effects.

Case Study 1: Antioxidant Efficacy in Food Preservation

A study investigated the use of this compound in food preservation due to its antioxidant properties. The compound was incorporated into lipid-based food products, resulting in increased shelf life and reduced rancidity compared to control samples without antioxidants.

Case Study 2: Cosmetic Applications

In cosmetic formulations, the compound was assessed for its skin-conditioning properties and ability to enhance product stability. Results indicated that it improved the texture and spreadability of creams while providing a protective barrier against oxidative stress on the skin.

Q & A

Q. Methodological Example :

  • Use a central composite design to optimize esterification conditions (e.g., stearic acid-to-alcohol molar ratio, acid catalyst concentration).
  • Apply ANOVA to determine significant factors affecting reaction efficiency .

What advanced characterization techniques are critical for resolving structural ambiguities in bicyclic esters like this compound?

Basic Research Focus
Combine NMR spectroscopy (¹H, ¹³C, DEPT-135) and X-ray crystallography to confirm stereochemistry and regioselectivity. For instance, 2D NMR (COSY, HSQC) can resolve overlapping signals in the bicyclic core, while X-ray diffraction provides absolute configuration .

Q. Table 1: Key Characterization Parameters

TechniqueParametersApplication ExampleReference
X-ray DiffractionSpace group, unit cell dimensionsConfirming bicyclo[2.2.1] conformation
GC-MSRetention index, fragmentationPurity assessment of stearate ester
DSCMelting point, thermal stabilityPhase behavior under heating

How can computational modeling enhance understanding of the compound’s reactivity and stability?

Advanced Research Focus
Leverage quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict reaction pathways and transition states. For example, simulate the esterification mechanism to identify rate-limiting steps or steric hindrance from the bicyclic structure . Combine with molecular dynamics (MD) to study solvent effects or aggregation behavior.

Q. Methodological Workflow :

  • Use Gaussian or ORCA for energy minimization and transition state searches.
  • Validate computational results with experimental kinetics data .

How should researchers address contradictions between solubility data and thermal stability in bicyclic stearate derivatives?

Advanced Research Focus
Contradictions may arise from polymorphic forms or solvent impurities. Conduct multi-technique analysis :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.
  • Hansen Solubility Parameters : Predict solubility in non-polar vs. polar solvents .
  • Powder X-ray Diffraction (PXRD) : Detect polymorphic variations affecting solubility .

Q. Resolution Strategy :

  • Perform controlled recrystallization in different solvents to isolate polymorphs.
  • Use factorial design to test solvent purity’s impact on solubility measurements .

What methodologies are recommended for studying environmental fate or biodegradation pathways of this compound?

Advanced Research Focus
Apply gas chromatography-mass spectrometry (GC-MS) paired with isotope labeling to track degradation intermediates. For aerobic biodegradation:

  • Use OECD 301B tests to measure biological oxygen demand (BOD).
  • Simulate photolysis pathways via UV-Vis spectroscopy and computational TD-DFT .

Q. Experimental Design :

  • Spiked environmental samples (soil/water) analyzed at timed intervals.
  • Compare with control samples to isolate abiotic vs. biotic degradation .

How can reactor design principles improve scalability for synthesizing this ester?

Advanced Research Focus
Optimize continuous-flow reactors to enhance heat/mass transfer, critical for exothermic esterification. Key considerations:

  • Residence time distribution (RTD) : Minimize side reactions via precise temperature control.
  • Membrane separation : Integrate in-situ removal of water (e.g., pervaporation) to shift equilibrium .

Q. Case Study :

  • A microreactor with immobilized lipase catalyst could improve enantioselectivity and yield .

What strategies reconcile discrepancies in reported spectroscopic data for bicyclo[2.2.1]heptane derivatives?

Advanced Research Focus
Discrepancies often stem from sample purity or instrumentation calibration. Implement:

  • Cross-laboratory validation : Share samples with independent labs for NMR/IR replication.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy .
  • Electronic circular dichroism (ECD) : Resolve enantiomeric excess in chiral derivatives .

How do steric effects in the bicyclo[2.2.1]heptane core influence esterification kinetics?

Advanced Research Focus
Use steric maps (e.g., calculated % buried volume) and kinetic isotope effects (KIE) to quantify steric hindrance. For example:

  • Compare reaction rates of 1,3,3-trimethyl-substituted vs. unsubstituted bicyclic alcohols.
  • Conduct Hammett analysis to correlate substituent effects with activation energy .

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